molecular formula C18H23N3O B14144431 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B14144431
M. Wt: 297.4 g/mol
InChI Key: UEJACGGKDILPOI-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C17H22N4O2 It is known for its unique structure, which includes a tert-butylphenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its specific structural features, such as the presence of a pyrrole ring and a tert-butylphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C18H23N3O/c1-18(2,3)15-9-7-14(8-10-15)13-19-20-17(22)12-16-6-5-11-21(16)4/h5-11,13H,12H2,1-4H3,(H,20,22)/b19-13+

InChI Key

UEJACGGKDILPOI-CPNJWEJPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.